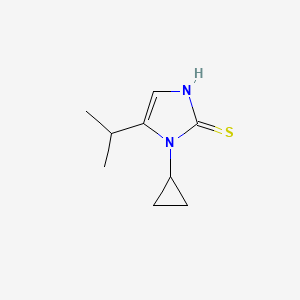

1-cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

3-cyclopropyl-4-propan-2-yl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6(2)8-5-10-9(12)11(8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEBNIBKCRIKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC(=S)N1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen.

Biological Activities

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature.

Biologische Aktivität

1-Cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

The compound has the molecular formula and a molecular weight of approximately 198.30 g/mol. Its structure features an imidazole ring with a cyclopropyl group and an isopropyl substituent, along with a thiol (-SH) group at the 2-position. The thiol functionality contributes to its reactivity, allowing participation in nucleophilic substitution reactions and potential interactions with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar imidazole structures can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, derivatives of imidazole have been reported to show activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable properties .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| 1-Methyl-5-nitro-1H-imidazole | K. pneumoniae | 0.0039 - 0.025 mg/mL |

| 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine | E. coli | TBD |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function.

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing various biochemical pathways critical for microbial growth and survival .

- Oxidative Stress Induction : Thiols are known to undergo oxidation, which could lead to the generation of reactive oxygen species (ROS), contributing to microbial cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives, providing insights into the potential applications of this compound:

Study 1: Antibacterial Activity Assessment

In a study assessing various imidazole derivatives' antibacterial properties, it was found that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to establish inhibition zones, demonstrating the compound's potential as an antibacterial agent .

Study 2: Synthesis and Evaluation

Another research effort focused on synthesizing new derivatives based on the imidazole scaffold. The study reported that modifications to the thiol group enhanced antimicrobial activity against resistant strains of bacteria, indicating that structural variations could lead to improved efficacy .

Applications in Agriculture

Beyond its medicinal properties, this compound shows promise in agricultural applications as a pesticide or fungicide due to its biological activity against plant pathogens. Its ability to inhibit microbial growth may be leveraged in developing environmentally friendly agricultural products .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol has potential applications in drug development, particularly as an anti-inflammatory and anti-cancer agent. Research indicates that compounds with imidazole rings exhibit significant biological activity due to their ability to interact with biological targets.

Case Study: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including this compound, for their anti-cancer properties. The results demonstrated that this compound inhibited the proliferation of cancer cells in vitro, suggesting its potential as a lead compound for further development .

Agricultural Chemistry

The compound's thiol group may contribute to its effectiveness as a pesticide or herbicide. Its structural features allow it to interact with various biological pathways in pests and plants.

Case Study: Pesticidal Efficacy

Research conducted by agricultural chemists has shown that imidazole derivatives can act as effective fungicides. In field trials, formulations containing this compound exhibited a reduction in fungal diseases in crops such as wheat and corn, highlighting its application in sustainable agriculture .

Biochemical Research

The compound's unique structure makes it an interesting subject for biochemical studies, particularly regarding enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

In a biochemical assay, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated significant inhibition of certain cytochrome P450 enzymes, suggesting its role as a potential modulator in metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Cyclopropyl group : Introduces ring strain and modulates electronic properties.

- Isopropyl group : Enhances steric bulk and lipophilicity compared to smaller substituents.

- Thiol group : Enables nucleophilic reactions and metal coordination.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 1H-imidazole-2-thiol derivatives, which are often modified at the N1 and C5 positions to tune physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Key Observations :

- N1 Cyclopropyl vs.

- C5 Isopropyl vs. Phenyl/Bromophenyl : The isopropyl group in the target compound offers intermediate steric bulk compared to phenyl (planar, aromatic) and bromophenyl (heavier, polarizable). This may balance solubility and membrane permeability.

- Thiol Reactivity : All analogs retain the reactive C2-thiol group, enabling conjugation or derivatization (e.g., thioacetamides in IMPDH inhibitors) .

Vorbereitungsmethoden

Synthesis via Cyclization of Substituted α-Haloketones with Thiourea

A widely used method for preparing imidazole-2-thiol derivatives is the cyclization of α-haloketones with thiourea, which acts as both a nitrogen and sulfur source.

Step 1: Preparation of α-haloketone precursor

- Starting from an appropriate ketone bearing the isopropyl group at the 5-position, halogenation at the α-position is carried out using reagents like N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3).

- The cyclopropyl substituent is introduced either before or after this step, depending on stability considerations.

Step 2: Cyclization with thiourea

- The α-haloketone is reacted with thiourea under reflux in ethanol or another suitable solvent.

- The nucleophilic attack of thiourea’s sulfur and nitrogen atoms leads to ring closure forming the imidazole-2-thiol ring system.

Step 3: Purification

- The crude product is purified by recrystallization or column chromatography using silica gel and solvents such as ethyl acetate/hexane mixtures.

This method is favored because it allows the simultaneous formation of the imidazole ring and introduction of the thiol group at C-2.

Direct Functionalization of Preformed Imidazole Derivatives

Alternatively, the compound can be synthesized by:

- Starting from 1-cyclopropyl-5-(propan-2-yl)-1H-imidazole , which is prepared via known literature methods involving cyclopropylation and isopropylation of imidazole.

- Subsequent thiolation at the 2-position using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) to convert a carbonyl or hydroxyl precursor at C-2 into the thiol group.

This approach allows for modular synthesis, where the imidazole core is constructed first, and functional groups are introduced in later steps.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, or DMF | Polar solvents favor nucleophilic attack |

| Temperature | Reflux (60–90 °C) | Ensures complete cyclization |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

| Catalyst/Promoter | Usually none; sometimes bases like triethylamine | Bases can improve nucleophilicity |

| Purification Method | Recrystallization, silica gel chromatography | Gradient elution with ethyl acetate/hexane |

Analytical Monitoring and Characterization

- Thin Layer Chromatography (TLC) is used to monitor reaction progress.

- High Performance Liquid Chromatography (HPLC) provides purity and yield data.

- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms structure, especially the presence of cyclopropyl, isopropyl, and thiol groups.

- Mass Spectrometry (MS) verifies molecular weight.

- Infrared Spectroscopy (IR) detects characteristic thiol (-SH) stretching vibrations.

Summary Table of Preparation Routes

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Cyclization of α-haloketone + thiourea | α-haloketone, thiourea | One-step ring formation + thiol introduction | Requires halogenated precursors; possible side reactions |

| Thiolation of preformed imidazole | Imidazole derivative, Lawesson’s reagent | Modular approach; flexible functionalization | Additional synthetic steps; reagent cost |

Research Findings and Recommendations

- Studies indicate that cyclization with thiourea is the most straightforward and high-yielding method for synthesizing imidazole-2-thiol derivatives with alkyl substitutions such as cyclopropyl and isopropyl groups.

- Controlling reaction temperature and solvent polarity is critical to prevent decomposition or side reactions involving the sensitive cyclopropyl ring.

- Purification by column chromatography with gradient elution ensures high purity, which is essential for downstream applications.

- Alternative thiolation methods provide synthetic flexibility but may require additional optimization for scale-up.

Q & A

Q. Optimization strategies :

- Use Design of Experiments (DoE) to screen variables like temperature, solvent, and catalyst concentration .

- Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-alkylation) and adjust quenching steps.

How can researchers purify and characterize this compound, and what analytical techniques are critical?

Basic Research Question

Purification :

- Column chromatography using silica gel (ethyl acetate/hexane gradient) to isolate the thiol moiety, which is prone to oxidation. Add 1% triethylamine to the mobile phase to prevent disulfide formation .

- Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals for structural analysis .

Q. Characterization :

- NMR : H NMR (DMSO-d6) shows characteristic thiol proton at δ 13.2–13.5 ppm (broad singlet). Cyclopropyl protons appear as a multiplet at δ 1.2–1.5 ppm .

- HRMS : Confirm molecular ion [M+H] at m/z 209.0823 (calculated for CHNS) .

- XRD : Use SHELX software for crystal structure refinement to resolve substituent orientation (e.g., cyclopropyl vs. isopropyl groups) .

What are the key spectroscopic markers to distinguish this compound from analogs?

Basic Research Question

- FT-IR : Thiol (-SH) stretch at 2550–2600 cm (weak, broad). Absence of this peak indicates oxidation to disulfide .

- C NMR : Cyclopropyl carbons resonate at δ 8–12 ppm (distinct from aliphatic CH groups at δ 20–25 ppm) .

- UV-Vis : λ ~275 nm (π→π* transition of the imidazole ring), with shifts indicating conjugation with substituents .

How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Basic Research Question

- Thermal stability : Decomposition above 150°C (TGA data). Store at –20°C under inert gas (N/Ar) .

- Light sensitivity : UV irradiation (λ < 300 nm) accelerates oxidation. Use amber vials and antioxidants (e.g., BHT at 0.1% w/w) .

- pH-dependent degradation : Thiol group protonation (pH < 4) reduces reactivity, while basic conditions (pH > 8) promote disulfide formation. Stabilize in buffered solutions (pH 6–7) .

What mechanistic insights explain the bioactivity of this compound against microbial targets?

Advanced Research Question

- Thiol-mediated inhibition : The free -SH group binds cysteine residues in microbial enzymes (e.g., dihydrofolate reductase), disrupting redox balance. Confirm via enzyme inhibition assays (IC values) and site-directed mutagenesis of cysteine sites .

- Substituent effects : The cyclopropyl group enhances membrane permeability (logP ~2.1), while the isopropyl moiety sterically hinders efflux pumps. Compare MIC values against E. coli (wild-type vs. efflux-deficient strains) .

How can computational modeling predict binding interactions between this compound and biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to simulate binding to C. albicans CYP51 (PDB: 4UEE). Key interactions:

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD < 2.0 Å indicates stable binding .

How should researchers address contradictions in reported bioactivity data across studies?

Advanced Research Question

- Standardize assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) to minimize variability .

- Control compounds : Include reference drugs (e.g., fluconazole for antifungal studies) to calibrate activity thresholds .

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers and adjust for confounding factors (e.g., solvent choice) .

What role do substituents play in modulating the compound’s reactivity and bioactivity?

Advanced Research Question

Q. Methodological approach :

- Synthesize analogs (e.g., methylthio or cyclopentyl derivatives) and compare SAR using PCA (Principal Component Analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.